molecular formula C13H16N2O4 B7946174 (S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid

(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid

Cat. No.: B7946174
M. Wt: 264.28 g/mol
InChI Key: QMSCCAWPRHZTFO-NSHDSACASA-N
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Description

(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of a morpholine ring, a carboxamide group, and a phenylacetic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and morpholine.

    Amidation Reaction: Phenylacetic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with morpholine to form the morpholine-4-carboxamide derivative.

    Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(morpholine-4-carboxamido)-2-phenylacetic acid: The enantiomer of the compound, with different biological activities and properties.

    3-(morpholine-4-carboxamido)benzoic acid: A structurally related compound with a benzoic acid moiety instead of phenylacetic acid.

    (4-(morpholine-4-carboxamido)phenyl)boronic acid: Another related compound with a boronic acid group.

Uniqueness

(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-(morpholine-4-carbonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11(10-4-2-1-3-5-10)14-13(18)15-6-8-19-9-7-15/h1-5,11H,6-9H2,(H,14,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSCCAWPRHZTFO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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